molecular formula C14H10ClNO3 B114029 (4-Chloro-3-nitrophenyl)(p-tolyl)methanone CAS No. 40306-24-9

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Cat. No. B114029
CAS RN: 40306-24-9
M. Wt: 275.68 g/mol
InChI Key: ZRCRGBZPAADXJT-UHFFFAOYSA-N
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Description

The compound of interest, (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, is a benzophenone derivative characterized by the presence of a chloro and a nitro group on the benzene ring, which is further connected to a p-tolyl group through a methanone linkage. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone.

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves the reaction of thiosemicarbazides with chloroacetone or omega-bromoacetophenone in a methanolic medium, sometimes in the presence of anhydrous CH3COONa or N(C2H5)3 . These methods could potentially be adapted for the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing details such as crystal system, space group, and unit cell parameters . These studies often uncover features like intramolecular hydrogen bonds or discrepancies in bond lengths, which are crucial for understanding the stability and reactivity of the molecule. The molecular structure of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone could be expected to exhibit similar characteristics when analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives is influenced by the substituents on the benzene rings. The presence of electron-withdrawing groups such as chloro and nitro can affect the outcome of reactions like hydrolysis, as seen in the basic and acidic hydrolysis of compounds studied in the papers . Spectroscopic measurements, including UV, IR, and NMR, have been reported to characterize the products of these reactions, which could be indicative of the types of chemical transformations that (4-Chloro-3-nitrophenyl)(p-tolyl)methanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are often determined by their molecular structure. The orthorhombic crystal system and the presence of intramolecular hydrogen bonds can influence the compound's melting point, solubility, and stability . The electronic properties, such as absorption in the UV region, are affected by the presence of nitro and chloro groups, which can be studied through spectroscopic techniques . These properties are essential for understanding the behavior of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone in various environments and for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

  • Crystal and Molecular Structure Analysis

    • (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and similar compounds have been analyzed for their crystal and molecular structures. A study by Lakshminarayana et al. (2009) focused on the crystal structure of a related compound, providing detailed insights into its molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).
  • Chemical Reactions and Properties

    • Research by Bielak and Biliński (1990) explored the chemical reactions and properties of similar compounds. They investigated reactions with chloroacetone and omega-bromoacetophenone, analyzing the resulting compounds' UV and IR spectroscopic properties (Bielak & Biliński, 1990).
  • Role in Clathrate Formation

    • A study by Eto et al. (2011) on related compounds, such as (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, revealed their role in clathrate formation with benzene. This study highlighted the importance of edge-to-face interactions between aromatic rings in such processes (Eto et al., 2011).
  • Applications in Synthesis and Drug Development

    • Research by Gopal et al. (2012) demonstrated the use of similar compounds in synthesizing key intermediates for drug development, particularly for anti-arrhythmic drugs. This highlights the compound's relevance in pharmaceutical research (Gopal et al., 2012).
  • Solid-Liquid Phase Equilibrium Research

    • A study by Li et al. (2019) on similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, examined their solid-liquid phase equilibrium in various solvents. This research is vital for understanding the physical properties and applications of these compounds in different environments (Li et al., 2019).

Future Directions

The future directions for the study of “(4-Chloro-3-nitrophenyl)(p-tolyl)methanone” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds for their antiviral activity , this compound could also be evaluated for such properties.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCRGBZPAADXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356967
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

CAS RN

40306-24-9
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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